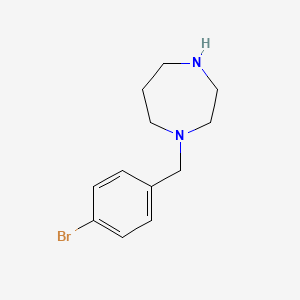

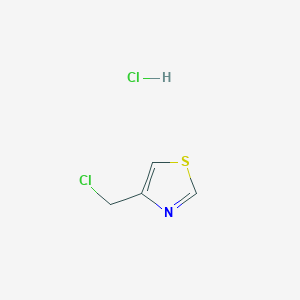

4-Bromo-5-chlorothiophene-2-sulfonyl chloride

概要

説明

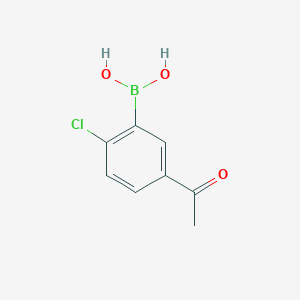

The compound "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" is a halogenated thiophene derivative that is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of both bromine and chlorine atoms, along with the sulfonyl chloride group, suggests that this compound could serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of sulfonyl chlorides, which are closely related to the compound , can be achieved from corresponding sulfonate salts. This method provides good yields under mild conditions and is compatible with sensitive functionalities . Although the exact synthesis of "this compound" is not detailed in the provided papers, the general approach to synthesizing sulfonyl chlorides could be applied to this compound as well.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "this compound," they do provide insights into the structural analysis of related compounds. For instance, the structures of newly synthesized benzothiazine sulfones were confirmed by spectral studies, which typically include NMR, IR, and mass spectrometry . These techniques could similarly be used to elucidate the structure of "this compound."

Chemical Reactions Analysis

The reactivity of dihalothiophenes with chlorosulfonic acid has been studied, leading to the formation of thiophenesulfonyl chlorides . This suggests that "this compound" could undergo similar reactions, potentially forming stable thiophenesulfonamides when treated with aqueous ammonia. The presence of both bromine and chlorine atoms may also allow for selective substitution reactions, given the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the mono- and dihalothiophenesulfonyl chlorides discussed in the literature . The compound's reactivity towards nucleophiles, such as ammonia, is also highlighted, indicating its potential utility in synthesizing sulfonamides .

科学的研究の応用

Heterocyclic Compound Reactions

4-Bromo-5-chlorothiophene-2-sulfonyl chloride is involved in the synthesis of various heterocyclic compounds. Obafemi (1982) explored the reactions of similar sulfonyl chlorides with ammonia, hydrazine hydrate, sodium azide, indoles, and imidazoles to produce sulfonamides and other derivatives, highlighting its utility in creating diverse chemical structures (Obafemi, 1982).

Synthesis of Antimicrobial Agents

The synthesis of antimicrobial agents using derivatives of this compound has been investigated. For instance, Ranganatha et al. (2018) demonstrated the creation of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which showed significant antimicrobial activity (Ranganatha et al., 2018).

Drug Development

This compound has been used in the development of pharmacological agents. For instance, Yates et al. (2009) described the synthesis of an anti-proliferative agent, LY573636·Na, utilizing this compound, highlighting its role in drug synthesis (Yates et al., 2009).

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound has been used to synthesize various derivatives with potential biological activities. Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a potent CCR4 receptor antagonist, derived from a similar sulfonyl chloride, indicating its significance in medicinal chemistry (Kindon et al., 2017).

Electrophilic Reactions

This compound's reactivity in electrophilic reactions has been studied. For instance, Walker et al. (2018) investigated the electrochemical reduction of dihalothiophenes, providing insights into its reactivity and potential applications in synthesis and materials science (Walker et al., 2018).

Safety and Hazards

“4-Bromo-5-chlorothiophene-2-sulfonyl chloride” is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

These reactions are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of 4-Bromo-5-chlorothiophene-2-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic in nature and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different types of compounds .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that it could potentially have good bioavailability.

生化学分析

Biochemical Properties

4-Bromo-5-chlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an electrophile, participating in electrophilic aromatic substitution reactions . It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, it can react with amino groups in proteins, potentially altering their activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . It can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. This compound can also influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is stable under inert atmosphere and low temperatures, but it can degrade when exposed to light, moisture, or higher temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Toxic or adverse effects may be observed at very high doses, including severe skin burns, eye damage, and respiratory irritation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester the compound in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function. The activity and function of the compound can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules.

特性

IUPAC Name |

4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABOKJJDABSQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383897 | |

| Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166964-35-8 | |

| Record name | 4-Bromo-5-chloro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)